Home > Products > Screening Compounds P116865 > 3-iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
3-iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine - 1190320-56-9

3-iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Catalog Number: EVT-3356087
CAS Number: 1190320-56-9
Molecular Formula: C8H4F3IN2
Molecular Weight: 312.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolo[2,3-b]pyridine family. This compound has garnered attention due to its biological activity and potential applications in medicinal chemistry, particularly as an inhibitor of fibroblast growth factor receptors and other therapeutic targets. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable scaffold in drug design.

Source

The compound is primarily synthesized through various chemical methods discussed in the literature, with patents and research articles detailing its synthesis and biological evaluation. Notably, studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit significant pharmacological activities, particularly against cancer cell lines by inhibiting specific kinases involved in tumor growth.

Classification

3-Iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be classified as:

  • Heterocyclic compound: Contains nitrogen atoms in its ring structure.
  • Pyridine derivative: A bicyclic compound with a pyrrole fused to a pyridine ring.
  • Potential pharmaceutical agent: Due to its biological activities against various targets.
Synthesis Analysis

Methods

The synthesis of 3-iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several methodologies, including:

  1. Cyclization Reactions: Utilizing starting materials such as 4-(trifluoromethyl)aniline and appropriate halogenated pyridine derivatives.
  2. Iodination: The introduction of iodine can be accomplished via electrophilic iodination methods on the pyrrole or pyridine ring.
  3. Fluorination Techniques: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or related compounds.

Technical Details

The synthetic routes often involve multi-step processes that require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize side reactions. For example, one method involves the use of palladium-catalyzed cross-coupling reactions to form the desired heterocyclic structure efficiently.

Molecular Structure Analysis

Structure

The molecular structure of 3-iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine features:

  • A pyrrole ring fused to a pyridine ring.
  • An iodine atom at the 3-position and a trifluoromethyl group at the 4-position.

Data

  • Molecular Formula: C_8H_5F_3N_2I
  • Molecular Weight: Approximately 307.04 g/mol
  • Structural Representation: The compound can be represented using standard chemical notation where the positions of substituents are clearly indicated.
Chemical Reactions Analysis

Reactions

3-Iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles under appropriate conditions.
  2. Electrophilic Aromatic Substitution: The trifluoromethyl group may direct electrophiles to specific positions on the aromatic ring.
  3. Coupling Reactions: It can serve as a building block for further synthesis of more complex molecules through coupling reactions with other heterocycles or aromatic compounds.

Technical Details

The reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances electrophilicity at certain positions on the ring system.

Mechanism of Action

Process

The mechanism of action for compounds like 3-iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves:

  1. Inhibition of specific kinases (e.g., fibroblast growth factor receptors) that play critical roles in cell signaling pathways associated with cancer progression.
  2. Induction of apoptosis in cancer cells through modulation of signaling pathways.

Data

Biological evaluations have shown that derivatives exhibit IC50 values in low nanomolar ranges against target kinases, indicating potent inhibitory activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dichloromethane; limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: The presence of iodine allows for nucleophilic substitution reactions; the trifluoromethyl group enhances reactivity towards electrophiles.
Applications

Scientific Uses

3-Iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has potential applications in:

  • Drug Development: As a lead compound for developing inhibitors targeting fibroblast growth factor receptors implicated in various cancers.
  • Biological Research: As a tool for studying signaling pathways related to cancer cell proliferation and survival.
  • Synthetic Chemistry: As an intermediate for synthesizing more complex heterocyclic compounds with potential pharmacological activities.
Introduction to Pyrrolo[2,3-b]pyridine Scaffolds in Medicinal Chemistry

Structural and Functional Significance of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine scaffold, commonly termed 7-azaindole, is a privileged bicyclic heterocycle in medicinal chemistry characterized by a fused pyrrole and pyridine ring. This core structure combines the hydrogen-bonding capabilities of both indole-like (pyrrole) and pyridine-like nitrogen atoms, enabling unique interactions with biological targets. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH serves as a hydrogen bond donor, facilitating high-affinity binding to kinase ATP pockets and nucleic acids [5]. This bidirectional hydrogen-bonding capacity mimics purine nucleobases, allowing the scaffold to integrate seamlessly into biological systems for targeted interventions.

The scaffold’s planar geometry enhances π-stacking interactions with aromatic residues in protein binding sites, while its moderate logP (calculated ~1.5–2.5) balances solubility and membrane permeability. This property profile underpins its versatility across therapeutic areas, including oncology, virology, and inflammation [5] [10]. For example, variolins—natural 7-azaindole alkaloids from Antarctic sponges—demonstrate potent antiproliferative effects by intercalating DNA and inhibiting kinase activity [5]. Synthetic derivatives further exploit this planarity for DNA minor groove binding, as evidenced by studies with calf thymus DNA (CtDNA) [5].

Table 1: Comparative Properties of Pyrrolo[2,3-b]pyridine vs. Related Scaffolds

ScaffoldH-Bond DonorsH-Bond AcceptorslogP*Key Applications
Pyrrolo[2,3-b]pyridine121.8–2.5Kinase inhibition, DNA intercalation
Indole112.1–2.8Antidepressants, Anti-inflammatories
Purine23-0.5–1.0Nucleotide analogs

Calculated from exemplar derivatives in search results [1] [3] [5].

Role of Trifluoromethyl and Iodo Substituents in Bioactivity Modulation

The strategic incorporation of trifluoromethyl (–CF₃) and iodo (–I) groups at the 3- and 4-positions of pyrrolo[2,3-b]pyridine profoundly alters the molecule’s electronic, steric, and metabolic properties. The –CF₃ group is a highly electronegative, sterically compact substituent that enhances lipid solubility and bioavailability. Its strong electron-withdrawing character polarizes adjacent π-systems, strengthening interactions with hydrophobic enzyme pockets (e.g., BRAF kinase’s ATP-binding cleft) [2] [9]. This group also improves metabolic stability by resisting oxidative degradation, a feature critical for oral drug candidates [5].

Conversely, the iodo substituent serves as a synthetic linchpin for structural diversification via cross-coupling reactions (e.g., Sonogashira, Suzuki). Its large atomic radius facilitates oxidative addition to palladium(0) catalysts, enabling rapid generation of libraries for structure-activity relationship (SAR) studies. In the context of 3-iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, the iodo group at C3 allows C–C bond formation under mild conditions, while the C4–CF₃ augments binding affinity [1] [3]. This synergy is exemplified by BRAF inhibitors like compound 35 (IC₅₀ = 0.080 µM), where iodo-to-alkyne coupling yielded derivatives with nanomolar potency against melanoma cell lines [2].

Table 2: Impact of Substituents on Pyrrolo[2,3-b]pyridine Bioactivity

SubstituentElectronic EffectKey ContributionsExemplar Activity
4-CF₃Strong σ-withdrawing↑ Lipophilicity; ↑ Binding affinity; ↑ Metabolic stabilityIC₅₀ = 0.080 µM (BRAFᵛ⁶⁰⁰ᴱ) [2]
3-IWeak σ-donatingEnables cross-coupling; ↑ Steric bulk for target occlusionDNA binding ΔTm = +5.2°C [5]
4-CO₂HModerate σ-withdrawing↑ Solubility; Metal chelationPARP-1 inhibition (nM range) [5]

Historical Development of Pyrrolo[2,3-b]pyridine Derivatives as Therapeutic Agents

The therapeutic evolution of pyrrolo[2,3-b]pyridines began with natural product isolation (e.g., variolins) in the 1990s, but accelerated with the advent of targeted cancer therapies in the 2000s. Early work focused on DNA intercalation, as seen in rebeccamycin analogs bearing 7-azaindole moieties, which induced G2/M cell-cycle arrest at submicromolar concentrations [5]. The 2010s marked a pivot toward kinase inhibition, driven by the scaffold’s ability to occupy the adenine region of ATP-binding sites. FDA-approved drugs like vemurafenib (containing a related sulfonamide-pyridine core) validated BRAFᵛ⁶⁰⁰ᴱ as an oncology target, spurring development of pyrrolo[2,3-b]pyridine-based inhibitors [2].

Key milestones include:

  • 2012: Platinum(II) complexes with 7-azaindole ligands demonstrated enhanced cytotoxicity by evading DNA repair mechanisms [5].
  • 2020: BRAF-focused optimization yielded compound 35 (pyrrolo[2,3-b]pyridine with 3-ethynyl,4-CF₃), exhibiting pan-cancer activity across 60 cell lines [2].
  • 2022: PARP-1 inhibitors featuring 6-substituted pyrrolo[2,3-b]pyridine-1-carboxamides advanced to in vivo studies with improved oral bioavailability [5].

Table 3: Historical Milestones in Pyrrolo[2,3-b]pyridine Drug Development

YearDevelopmentTherapeutic AreaSignificance
2003Rebeccamycin-7-azaindole hybridsOncologyG2/M arrest at 0.25 µM; reduced toxicity [5]
20127-Azaindole–platinum(II) complexesOncology↑ DNA adduct stability; evasion of DNA repair [5]
2020BRAFᵛ⁶⁰⁰ᴱ inhibitors (e.g., compound 35)OncologyIC₅₀ < 0.1 µM; broad cytotoxicity [2]
20226-Substituted PARP-1 inhibitorsOncologyIn vivo efficacy at low doses [5]

Synthetic methodologies also evolved from classical approaches (e.g., Duff formylation) to transition metal-catalyzed cross-coupling, enabling efficient derivatization of iodo-substituted precursors [5] [7]. The scaffold’s versatility is further demonstrated by its integration into bifunctional hybrids, such as 1,2,3-triazole-linked conjugates, which leverage "fragment-based growing" strategies to target multiple pathways [5]. This progression underscores pyrrolo[2,3-b]pyridine’s transition from a niche scaffold to a cornerstone of modern drug design.

Properties

CAS Number

1190320-56-9

Product Name

3-iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

3-iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C8H4F3IN2

Molecular Weight

312.03 g/mol

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)4-1-2-13-7-6(4)5(12)3-14-7/h1-3H,(H,13,14)

InChI Key

MDWDEEUWAJNNNJ-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=C1C(F)(F)F)C(=CN2)I

Canonical SMILES

C1=CN=C2C(=C1C(F)(F)F)C(=CN2)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.